5-Amino-2-methylbenzenesulfonyl chloride
Overview
Description
5-Amino-2-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) attached to a benzene ring, along with a sulfonyl chloride group (-SO2Cl). This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Phosphorus Pentachloride Method
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Phosphorus Oxychloride Method
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Chlorosulfonic Acid Method
Industrial Production Methods
Industrial production of 5-Amino-2-methylbenzenesulfonyl chloride typically involves large-scale reactions using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of reagents and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Reagents and Conditions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Products: Substitution of the sulfonyl chloride group with nucleophiles results in the formation of sulfonamides, sulfonates, and sulfonyl derivatives
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Reduction Reactions
Reagents and Conditions: Reducing agents such as red phosphorus and iodine can be used to reduce the sulfonyl chloride group to a sulfonamide.
Products: The major product is 5-Amino-2-methylbenzenesulfonamide.
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Oxidation Reactions
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide can oxidize the amino group to a nitro group.
Products: The major product is 5-Nitro-2-methylbenzenesulfonyl chloride.
Scientific Research Applications
5-Amino-2-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of 5-Amino-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved. The amino group can also participate in various reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
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5-Amino-2-methylbenzenesulfonamide
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5-Nitro-2-methylbenzenesulfonyl chloride
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2-Methyl-5-nitrobenzenesulfonamide
Uniqueness
5-Amino-2-methylbenzenesulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5-amino-2-methylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPODEBJUBWLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275723 | |
Record name | 5-Amino-2-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98280-38-7 | |
Record name | 5-Amino-2-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98280-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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